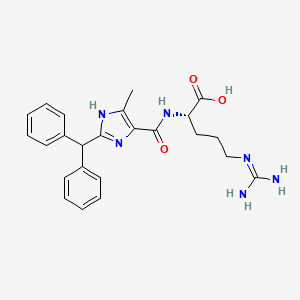
4-amino-N-(2-phenylpyrazol-3-yl)-N-propan-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Composé 9, identifié par l'ID PubMed 11606127, est un composé organique synthétique. Il s'agit d'un dérivé de la sulfaphénazole conçu pour identifier des inhibiteurs sélectifs des enzymes du cytochrome P450 de la sous-famille 2C . Ce composé a démontré un potentiel significatif dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du composé 9 implique la réaction du 4-amino-N-(2-phénylpyrazol-3-yl)-N-propan-2-ylbenzènesulfonamide avec des réactifs appropriés dans des conditions contrôlées . La voie de synthèse détaillée comprend la formation du cycle pyrazole suivie de la formation de la sulfonamide.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du composé 9 ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclut généralement l'utilisation de réacteurs automatisés et de systèmes de purification.
Analyse Des Réactions Chimiques
Types de réactions : Le Composé 9 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de la recherche scientifique
Le Composé 9 a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Utilisé dans l'étude des processus cellulaires et des interactions enzymatiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies impliquant des enzymes du cytochrome P450.
Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et chimiques.
5. Mécanisme d'action
Le mécanisme d'action du Composé 9 implique son interaction avec les enzymes du cytochrome P450. Il inhibe sélectivement l'activité de ces enzymes en se liant à leurs sites actifs, empêchant ainsi le métabolisme de substrats spécifiques . Cette inhibition peut moduler diverses voies biochimiques et a des implications thérapeutiques potentielles.
Composés similaires :
Sulfaphénazole : Un autre dérivé de la sulfonamide ayant des effets inhibiteurs similaires sur les enzymes du cytochrome P450.
Composé 8 : Un composé structurellement apparenté ayant des propriétés inhibitrices légèrement différentes.
Unicité : Le Composé 9 est unique en raison de sa forte sélectivité pour les enzymes du cytochrome P450 de la sous-famille 2C, ce qui en fait un outil précieux dans la recherche biochimique et pharmacologique .
Applications De Recherche Scientifique
Compound 9 has a wide range of scientific research applications, including:
Biology: Utilized in the study of cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving cytochrome P450 enzymes.
Industry: Employed in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of compound 9 involves its interaction with cytochrome P450 enzymes. It selectively inhibits the activity of these enzymes by binding to their active sites, thereby preventing the metabolism of specific substrates . This inhibition can modulate various biochemical pathways and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Sulfaphenazole: Another sulfonamide derivative with similar inhibitory effects on cytochrome P450 enzymes.
Compound 8: A structurally related compound with slightly different inhibitory properties.
Uniqueness: Compound 9 is unique due to its high selectivity for cytochrome P450 enzymes of the 2C subfamily, making it a valuable tool in biochemical and pharmacological research .
Propriétés
Formule moléculaire |
C18H20N4O2S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-amino-N-(2-phenylpyrazol-3-yl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H20N4O2S/c1-14(2)22(25(23,24)17-10-8-15(19)9-11-17)18-12-13-20-21(18)16-6-4-3-5-7-16/h3-14H,19H2,1-2H3 |
Clé InChI |
XBGCSAANSNGXGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=NN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Methylethyl)-3-[(3-Prop-2-En-1-Ylbiphenyl-4-Yl)oxy]propan-1-Amine](/img/structure/B10771554.png)
![4-{3-[2-Amino-5-(2-Methoxyethoxy)pyrimidin-4-Yl]-1h-Indol-5-Yl}-2-Methylbut-3-Yn-2-Ol](/img/structure/B10771558.png)


![(2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10771573.png)
![1-[4-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771574.png)
![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)

![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)
![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)
![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)

![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
